N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of amides. This compound features a cyanomethyl group, a cyclohexene ring, and an isopropyl group attached to an acetamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(cyclohex-1-en-1-yl)acetic acid with isopropylamine to form the corresponding amide. This intermediate can then be reacted with cyanomethyl chloride under basic conditions to introduce the cyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The cyanomethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyanomethyl)-2-(cyclohexyl)-N-(propan-2-yl)acetamide: Similar structure but with a fully saturated cyclohexane ring.
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both the cyanomethyl and isopropyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)15(9-8-14)13(16)10-12-6-4-3-5-7-12/h6,11H,3-5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIASSZLKLAPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.